molecular formula C14H14N2O2S B2944902 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile CAS No. 1705498-43-6

4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile

Numéro de catalogue: B2944902
Numéro CAS: 1705498-43-6
Poids moléculaire: 274.34
Clé InChI: FZWWWAYNSOFMRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile is a chemical compound of significant interest in medicinal chemistry and pharmacological research, built on the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is a tropane analogue and is recognized as a privileged structure in drug discovery for its ability to interact with a variety of biological targets, particularly in the central nervous system . Derivatives of this scaffold have been investigated for their potential as muscarinic agonists , NK1 receptor antagonists , and mu opioid receptor antagonists . The specific incorporation of a benzonitrile group linked via a sulfonyl moiety suggests potential for high receptor affinity and selectivity, making this compound a valuable intermediate or tool for developing novel therapeutic agents. Researchers can leverage this compound in exploring new treatments for a range of disorders, including those related to the nervous system, such as depression, anxiety, and neurodegenerative diseases, as well as in oncology research, where similar structures have shown promise as JAK2 inhibitors to increase chemotherapy sensitivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

4-(8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-10-11-4-8-14(9-5-11)19(17,18)16-12-2-1-3-13(16)7-6-12/h1-2,4-5,8-9,12-13H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWWWAYNSOFMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

Mécanisme D'action

The mechanism of action of 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and survival . By blocking these pathways, the compound can induce apoptosis in cancer cells and enhance the efficacy of chemotherapy .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name/Identifier Key Structural Features Synthesis Yield (%) Biological Activity/Application Evidence Source
4-{8-Azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile (Target) Benzonitrile linked via sulfonyl to 8-azabicyclo[3.2.1]oct-2-ene Not reported Potential CNS/cholinergic activity N/A
2-{[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile (CAS 2310099-44-4) Pyrazole-substituted bicyclo ring; sulfonyl-benzonitrile linkage Not reported Not specified
4-(8-Azabicyclo[3.2.1]oct-8-yl)-3-(trifluoromethyl)benzonitrile (CAS 67515-59-7) Direct N-linkage (no sulfonyl); trifluoromethyl substituent on benzonitrile Not reported Intermediate for bioactive molecules
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) Sulfonyl-linked aminophenyl; carbonitrile on bicyclo ring Not reported Synthetic intermediate
Compound 18 () Fluorobenzonitrile with triazolopyrazine and sulfonyl-modified bicyclo 44% GPR119 agonist (anti-diabetic potential)
Compound 21 () Fluorobenzonitrile with pyrimido-oxazine and piperidine substituents 72% Not specified

Physicochemical Properties

  • Molecular Weight and Polarity: The sulfonyl group increases molecular weight (~342.4 g/mol for CAS 2310099-44-4) and polarity compared to non-sulfonyl analogues (e.g., Compound 21, MW ~350–400 g/mol) .
  • Solubility : Sulfonyl-linked derivatives are more hydrophilic than acetylated analogues (e.g., 8-Acetyl-8-azabicyclo[3.2.1]octane ), which may influence bioavailability .

Activité Biologique

4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonyl group attached to a benzonitrile moiety. This unique configuration contributes to its chemical reactivity and biological interactions.

The biological activity of 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The sulfonyl group enhances the compound's binding affinity to specific targets, potentially leading to modulation of receptor activity.

1. Antinociceptive Activity

Research indicates that derivatives of azabicyclo compounds exhibit significant antinociceptive properties by acting as agonists at opioid receptors. For instance, compounds structurally related to 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile have shown high affinity for delta opioid receptors, which are crucial for pain modulation .

2. Neurotransmitter Reuptake Inhibition

Compounds similar to 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzonitrile have been studied for their ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism suggests potential applications in treating mood disorders and other neurological conditions .

3. Cytotoxicity Against Cancer Cells

Studies have demonstrated that certain azabicyclo compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This property is particularly valuable in cancer therapy, as it may lead to the development of targeted treatments with reduced side effects .

Case Studies

Study Findings
Study on Antinociceptive Effects The compound exhibited full agonist activity at delta opioid receptors, leading to significant pain relief in animal models.
Research on Neurotransmitter Inhibition Demonstrated effective inhibition of serotonin reuptake, indicating potential for treating depression and anxiety disorders.
Cytotoxicity Evaluation Showed preferential toxicity towards malignant cells with IC50 values significantly lower than those for normal cells, suggesting a promising therapeutic index.

Q & A

Q. What is the structural significance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry?

The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom at the bridgehead, enabling diverse stereochemical configurations. This scaffold is central to tropane alkaloids (e.g., hyoscyamine, scopolamine) and synthetic derivatives targeting neurotransmitter transporters and enzymes. Its rigidity and ability to mimic natural substrates make it valuable for drug design .

Q. Which biological targets are commonly associated with 8-azabicyclo[3.2.1]octane derivatives?

These derivatives interact with monoamine transporters (dopamine transporter [DAT], serotonin transporter [SERT]) and long-chain fatty acid elongase 6 (ELOVL6). For example, Troparil, a tropane derivative, binds DAT with high affinity, while other analogs inhibit ELOVL6, suggesting applications in neurological and metabolic disorders .

Q. What analytical methods are recommended for characterizing 8-azabicyclo[3.2.1]octane derivatives?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for purity assessment and quantification in complex matrices. Nuclear magnetic resonance (NMR) and X-ray crystallography resolve stereochemistry and confirm structural assignments .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved?

Enantioselective methods include:

  • Radical cyclization : Using n-tributyltin hydride and AIBN for diastereocontrol (>99%) in forming bicyclic lactams .
  • Enzymatic biosynthesis : Collaboration of pyrrolidine ketide synthase (PYKS) and cytochrome P450 CYP82M3 in plants to generate tropinone via oxidative cyclization .
  • Chiral auxiliaries : Asymmetric catalysis with transition metals or organocatalysts to access enantiopure intermediates .

Q. What computational strategies aid in optimizing 8-azabicyclo[3.2.1]octane derivatives for target selectivity?

  • Molecular docking : Predict binding modes to DAT/SERT by aligning derivatives with crystal structures of homologous transporters.
  • QSAR modeling : Correlate substituent effects (e.g., sulfonyl groups in 4-{8-azabicyclo...benzonitrile) with activity to guide analogue design .
  • Free-energy perturbation (FEP) : Quantify interactions with ELOVL6 to prioritize compounds with improved metabolic stability .

Q. How do metabolic pathways influence the pharmacokinetics of 8-azabicyclo[3.2.1]octane-based drugs?

Studies on brasofensine (a DAT inhibitor) reveal hepatic oxidation via CYP3A4/5, producing hydroxylated metabolites. In vitro microsomal assays and in vivo radiolabeling are critical for identifying major metabolites and optimizing half-life .

Q. What strategies address stereochemical challenges in synthesizing 8-azabicyclo[3.2.1]octane derivatives?

  • Diastereomeric resolution : Chiral stationary phases in HPLC separate enantiomers post-synthesis.
  • Asymmetric hydrogenation : Catalytic systems (e.g., Ru-BINAP) reduce ketones to alcohols with >95% enantiomeric excess (e.e.) .
  • Crystallography-guided design : X-ray structures of intermediates (e.g., tert-butyl carbamates) inform stereocontrol during cyclization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.